5,6-Dihydropyrido[3,4-B]pyrazin-7(8H)-one
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Overview
Description
5,6-Dihydropyrido[3,4-B]pyrazin-7(8H)-one is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound is characterized by a fused ring system that includes both pyridine and pyrazine moieties, making it a versatile scaffold for the development of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydropyrido[3,4-B]pyrazin-7(8H)-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds in the presence of a base can lead to the formation of the desired compound. Another method involves the use of palladium-catalyzed cross-coupling reactions to construct the fused ring system.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydropyrido[3,4-B]pyrazin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridopyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridopyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridopyrazine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as a scaffold for the development of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-Dihydropyrido[3,4-B]pyrazin-7(8H)-one involves its interaction with specific molecular targets. For example, it can bind to enzymes and inhibit their activity by occupying the active site or altering the enzyme’s conformation. Additionally, the compound can modulate receptor activity by binding to receptor sites and influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydropyrido[2,3-d]pyrimidin-7(8H)-one: This compound shares a similar fused ring system but differs in the position of the nitrogen atoms.
5,6-Dihydropyrido[3,4-b]pyrimidine-4,7(3H,8H)-dione: Another related compound with a different substitution pattern on the ring system.
Uniqueness
5,6-Dihydropyrido[3,4-B]pyrazin-7(8H)-one is unique due to its specific ring fusion and the presence of both pyridine and pyrazine moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C7H7N3O |
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Molecular Weight |
149.15 g/mol |
IUPAC Name |
6,8-dihydro-5H-pyrido[3,4-b]pyrazin-7-one |
InChI |
InChI=1S/C7H7N3O/c11-7-3-5-6(4-10-7)9-2-1-8-5/h1-2H,3-4H2,(H,10,11) |
InChI Key |
ODKCPGGZNZPWDK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC=CN=C2CNC1=O |
Origin of Product |
United States |
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